molecular formula C14H16F3N3O2 B11528667 [3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-3-yl)methanone

Cat. No.: B11528667
M. Wt: 315.29 g/mol
InChI Key: DMSKQGMJOZXTGQ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl(pyridin-3-yl)methanone

    Structure: !Compound Structure

This compound combines a pyrazole ring (with a trifluoromethyl group) and a pyridine ring, making it a hybrid heterocyclic molecule. The presence of functional groups like hydroxyl and ketone suggests potential reactivity.

Preparation Methods

Synthetic Routes:

  • Pyrazole Synthesis

    • One approach involves the reaction of 3-bromopyridine with ethyl trifluoroacetate to form an intermediate. Subsequent treatment with hydrazine hydrate leads to the pyrazole ring formation.
    • Alternatively, cyclization of 3-bromopyridine with hydrazine hydrate in the presence of base can also yield the desired pyrazole.
  • Hydroxylation

    • The hydroxyl group can be introduced via oxidation of the corresponding alkyl group (butyl) using reagents like potassium permanganate or OsO4.

Industrial Production:

  • Industrial-scale synthesis typically involves the use of specialized catalysts and optimized conditions to improve yield and efficiency.

Chemical Reactions Analysis

    Oxidation: The compound’s hydroxyl group can undergo oxidation to form a ketone.

    Substitution: The trifluoromethyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Hydrazine hydrate, bromopyridine, trifluoroacetate, oxidizing agents.

    Major Products: 3-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl(pyridin-3-yl)methanone derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.

    Pesticide Development: Trifluoromethyl compounds often find use in agrochemicals.

    Catalysis: As ligands in transition metal catalysis.

Mechanism of Action

    Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other pyrazole-pyridine hybrids.

    Uniqueness: The trifluoromethyl group and hydroxyl-ketone combination set it apart.

Properties

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

IUPAC Name

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C14H16F3N3O2/c1-2-3-6-11-8-13(22,14(15,16)17)20(19-11)12(21)10-5-4-7-18-9-10/h4-5,7,9,22H,2-3,6,8H2,1H3

InChI Key

DMSKQGMJOZXTGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CN=CC=C2

solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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